11-(cyclopropanesulfonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene
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Overview
Description
11-(cyclopropanesulfonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazines.
Preparation Methods
The synthesis of 11-(cyclopropanesulfonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as cesium carbonate (Cs2CO3) to facilitate the cyclization process . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
11-(cyclopropanesulfonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4) . Substitution reactions often involve nucleophiles like amines or halides. Major products formed from these reactions depend on the specific conditions and reagents used but can include various functionalized derivatives of the parent compound .
Scientific Research Applications
This compound has significant scientific research applications, particularly in medicinal chemistry. It has been studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation . Additionally, it has applications in materials science, where its unique structural properties make it suitable for use in the development of advanced materials such as fluorescent probes and sensors .
Mechanism of Action
The mechanism of action of 11-(cyclopropanesulfonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene involves its interaction with specific molecular targets and pathways. For instance, it can inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By binding to the active site of these enzymes, the compound prevents their activity, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 11-(cyclopropanesulfonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene include other pyrazolo[1,5-a]pyrazines and pyrazolo[3,4-b]pyridines . These compounds share structural similarities but differ in their specific functional groups and biological activities. For example, pyrazolo[3,4-b]pyridines have been studied for their potential as TRK inhibitors, which are important in cancer treatment . The uniqueness of this compound lies in its specific cyclopropylsulfonyl group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
11-cyclopropylsulfonyl-7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-diene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S/c16-18(17,9-4-5-9)14-6-7-15-12(8-14)10-2-1-3-11(10)13-15/h9H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEJRKMDWCLRMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3CN(CCN3N=C2C1)S(=O)(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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